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Compound of Interest

Compound Name: DMHBO+

Cat. No.: B15497292

Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro synthesis of the Chili RNA

aptamer and its subsequent fluorescent labeling with the DMHBO+ dye. The combination of

the Chili aptamer and DMHBO+ creates a highly fluorescent complex, offering a powerful tool

for RNA visualization and quantification in various research and drug development applications.

Introduction
The visualization and tracking of RNA molecules are crucial for understanding their roles in

cellular processes and for the development of RNA-based therapeutics. The "Chili" RNA

aptamer is a synthetic RNA molecule that specifically binds to the fluorophore 3,5-dimethoxy-4-

hydroxybenzylidene imidazolinone with an oxime substitution (DMHBO+). This binding event

activates the fluorescence of DMHBO+, resulting in a bright, red-shifted emission. This system

mimics the properties of large Stokes shift fluorescent proteins and provides a robust method

for RNA labeling.

This protocol is divided into two main stages:
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In Vitro Transcription of the Chili RNA Aptamer: Synthesis of the Chili RNA aptamer from a

DNA template using T7 RNA polymerase.

Fluorescent Labeling with DMHBO+: Binding of the purified Chili RNA aptamer with the

DMHBO+ dye to form a fluorescent complex.

Quantitative Data Summary
The following tables summarize the key quantitative parameters for the Chili-DMHBO+ system

and the in vitro transcription reaction.

Table 1: Optical and Binding Properties of the Chili-DMHBO+ Complex

Parameter Value Reference

Excitation Maximum (λex) 456 nm [1]

Emission Maximum (λem) 592 nm [1]

Dissociation Constant (Kd) 12 nM [1]

Stokes Shift 136 nm

Table 2: Standard In Vitro Transcription Reaction Components for Chili RNA Aptamer Synthesis

(20 µL reaction)

Component Final Concentration Volume

10x Transcription Buffer 1x 2 µL

100 mM DTT 10 mM 2 µL

25 mM NTP mix (ATP, CTP,

GTP, UTP)
2.5 mM each 2 µL

DNA Template (with T7

promoter)
50-100 ng/µL 1-2 µL

T7 RNA Polymerase 50 units 1 µL

RNase-free Water - to 20 µL
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Experimental Protocols
Part 1: In Vitro Transcription of the Chili RNA Aptamer
This protocol describes the synthesis of the 52-nucleotide Chili RNA aptamer.

Materials:

Linearized DNA template containing the T7 promoter upstream of the Chili aptamer

sequence:

Chili Aptamer Sequence: 5'-

GGCUAGCUGGAGGGGCGCCAGUUCGCUGGUGGUUGGGUGCGGUCGGCUAGCC-

3'[2]

T7 RNA Polymerase

10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 60 mM MgCl₂, 100 mM DTT, 20 mM

Spermidine)

NTP mix (25 mM each of ATP, CTP, GTP, UTP)

DNase I (RNase-free)

0.5 M EDTA, pH 8.0

Denaturing polyacrylamide gel (8-12%)

Urea

TBE Buffer (Tris-borate-EDTA)

Gel loading buffer (e.g., formamide, EDTA, bromophenol blue, xylene cyanol)

Elution buffer (e.g., 0.3 M Sodium Acetate, 0.1% SDS, 1 mM EDTA)

Ethanol

RNase-free water
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Procedure:

Reaction Setup: Assemble the in vitro transcription reaction on ice in the order listed in Table

2.

Incubation: Incubate the reaction mixture at 37°C for 2 to 4 hours.[3]

DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for

15-30 minutes to digest the DNA template.

Reaction Termination: Stop the reaction by adding 2 µL of 0.5 M EDTA.

Purification:

Add an equal volume of denaturing gel loading buffer to the transcription reaction.

Heat the sample at 70-95°C for 3-5 minutes and then place it on ice.

Load the sample onto a denaturing polyacrylamide gel.

Run the gel until the desired separation of the 52-nucleotide RNA product is achieved.

Visualize the RNA band by UV shadowing or staining with a suitable dye (e.g., SYBR

Green).

Excise the gel slice containing the Chili RNA aptamer.

Elution and Precipitation:

Crush the gel slice and soak it in elution buffer overnight at 4°C with gentle agitation.

Separate the eluate from the gel fragments by centrifugation.

Precipitate the RNA from the supernatant by adding 2.5-3 volumes of cold 100% ethanol

and incubating at -20°C or -80°C.

Pellet the RNA by centrifugation, wash with 70% ethanol, and air-dry the pellet.
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Resuspension: Resuspend the purified Chili RNA aptamer pellet in an appropriate volume of

RNase-free water.

Quantification: Determine the concentration of the RNA by measuring the absorbance at 260

nm (A260).

Part 2: Fluorescent Labeling of Chili RNA Aptamer with
DMHBO+
This protocol describes the binding of the purified Chili RNA aptamer to the DMHBO+ dye.

Materials:

Purified Chili RNA aptamer

DMHBO+ dye stock solution (e.g., in DMSO)

Binding Buffer: 40 mM HEPES (pH 7.5), 125 mM KCl, 5 mM MgCl₂[1][4]

RNase-free water

Procedure:

RNA Folding:

Dilute the purified Chili RNA aptamer to the desired final concentration (e.g., 0.5 µM) in the

binding buffer without MgCl₂.[4][5][6]

Heat the RNA solution to 95°C for 3 minutes.[4]

Allow the RNA to cool to room temperature slowly (approximately 20-30 minutes) to

ensure proper folding.[4]

Add MgCl₂ to a final concentration of 5 mM.[4]

Labeling Reaction:
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Add DMHBO+ dye to the folded RNA solution to the desired final concentration (e.g., 0.5

µM).[4][5][6]

Incubate the mixture at room temperature for at least 5-10 minutes, protected from light.

Fluorescence Measurement:

Measure the fluorescence of the Chili-DMHBO+ complex using a fluorometer.

Set the excitation wavelength to 456 nm and measure the emission spectrum, with the

peak expected at 592 nm.
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Caption: Experimental workflow for DMHBO+ labeling.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15497292?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

